Gluconolactone
Overview
Description
Gluconolactone, also known as glucono-δ-lactone, is an organic compound with the formula C6H10O6. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly used as a food additive, where it functions as a sequestrant, acidifier, curing agent, pickling agent, or leavening agent . This compound is a cyclic ester of D-gluconic acid and is known for its ability to hydrolyze in water to form gluconic acid .
Mechanism of Action
Target of Action
Gluconolactone primarily targets the enzyme Lactase-phlorizin hydrolase . It also interacts with Protein Kinase C (PKC), specifically the PKCε subtype .
Mode of Action
this compound acts as a competitive inhibitor of Lactase-phlorizin hydrolase . It also activates PKCε, leading to the activation of the pro-survival extracellular signal-regulated kinase (ERK) signaling pathway .
Biochemical Pathways
this compound is involved in the production of D-gluconic acid, a process catalyzed by the enzyme glucose oxidase . This reaction produces hydrogen peroxide as a by-product . This compound also participates in the ERK signaling pathway through its interaction with PKCε .
Pharmacokinetics
It is known that this compound is a polyhydroxy acid used in the dissolution of calculi and as an additive in various drug products to maintain consistency and other characteristics .
Result of Action
this compound has several molecular and cellular effects. It increases the expression of collagen (COL1A1), elastin (ELN), and involucrin (IVL) genes, while reducing the expression of the peroxisome proliferator-activated receptor-gamma (PPARγ) gene . It also reduces the number of senescent cells following UVB stimulation .
Action Environment
Environmental factors can influence the action of this compound. For instance, its anti-aging effects can be influenced by lifestyle factors and the effects of smoking . Additionally, this compound’s hydrating effect on the skin, promoting moisture retention and improving overall skin texture, can be influenced by environmental humidity .
Biochemical Analysis
Biochemical Properties
Gluconolactone is a polyhydroxy acid that participates in various biochemical reactions . It is known to interact with enzymes such as lactase-phlorizin hydrolase . It also has antioxidant properties, which allow it to protect against the effects of free radicals caused by ultraviolet-B (UVB) damage .
Cellular Effects
This compound has been found to have various effects on different types of cells. For instance, it has been shown to stimulate the production of collagen and elastin, stimulate the differentiation of keratinocytes, and reduce the number of senescent cells following UVB stimulation . It also influences cell function by modulating gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . It also has the ability to bind to proteins such as lactase-phlorizin hydrolase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to increase the expression of collagen, elastin, and involucrin genes over a 24-hour treatment period .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a fundamental metabolite found in all organisms ranging from bacteria to plants to animals . It has been associated with the uronic acid pathway, which transforms certain carbohydrates into matching uronic acid derivatives .
Transport and Distribution
It is known that it is widely distributed in nature, ranging from bacteria to humans .
Subcellular Localization
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconolactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The this compound spontaneously hydrolyzes to gluconic acid in aqueous solutions .
Industrial Production Methods
One industrial method involves dissolving glucose in deionized water to create a glucose solution, which is then illuminated with an ultraviolet lamp. An air pump is used to accelerate the mass transfer process, and hydrogen peroxide is added during the reaction. The catalytic oxidation reaction occurs under stirring conditions at a temperature of 20-60°C for 1-4 hours. The resulting gluconic acid solution is then filtered, concentrated under reduced pressure, and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Gluconolactone undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound hydrolyzes to form gluconic acid. [ \text{C6H10O6} + \text{H2O} \rightarrow \text{C6H12O7} ]
Oxidation: This compound can be further oxidized to produce various derivatives of gluconic acid.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is accelerated by heat and high pH.
Oxidation: Enzymes like glucose oxidase are commonly used to catalyze the oxidation of glucose to this compound.
Major Products
Gluconic Acid: The primary product of this compound hydrolysis.
Hydrogen Peroxide: A byproduct of the oxidation of glucose to this compound.
Scientific Research Applications
Gluconolactone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Glucuronolactone: Another lactone derived from glucose, commonly found in energy drinks and dietary supplements.
Gluconic Acid: The hydrolyzed form of gluconolactone, used in similar applications as an acidifier and sequestrant.
Uniqueness
This compound is unique in its ability to hydrolyze slowly in water, providing a controlled release of gluconic acid. This property makes it particularly useful in food processing and skincare applications where gradual acidification is desired . Additionally, its inhibitory effects on specific enzymes and its role in promoting skin cell turnover distinguish it from other similar compounds .
Properties
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026549 | |
Record name | Gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |
Record name | D-Gluconic acid, .delta.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Gluconolactone | |
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Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |
Record name | Gluconolactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04564 | |
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Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.610 g/cu cm at -5 °C | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
90-80-2 | |
Record name | δ-Gluconolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |
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Record name | Gluconolactone [USP] | |
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Record name | Gluconolactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04564 | |
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Record name | D-Gluconic acid, .delta.-lactone | |
Source | EPA Chemicals under the TSCA | |
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Record name | Gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucono-1,5-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |
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Record name | GLUCONOLACTONE | |
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Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C /decomposes/, 151 - 155 °C | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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